法罗培南钠水合物

描述

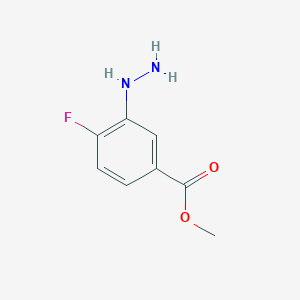

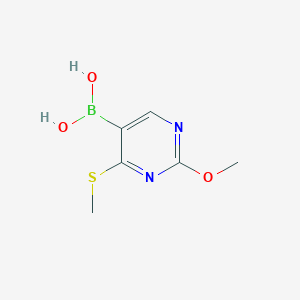

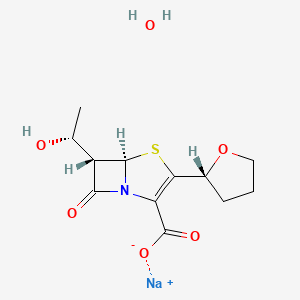

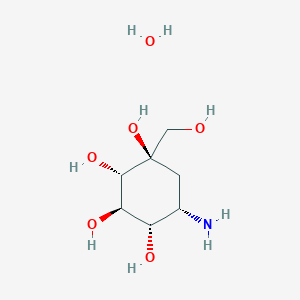

Faropenem sodium hydrate is a compound with the molecular formula C12H16NNaO6S . It belongs to the penem group of antibiotics and is prescribed for oral usage . It is an ultra-broad spectrum, β-lactamase resistant, β-lactam antibiotic active against both Gram-positive and Gram-negative bacteria .

Synthesis Analysis

The synthesis of Faropenem involves treating a compound of Formula II with an alkali metal salt of a substituted or unsubstitified C5-10 carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent . The reaction mixture is then treated with water and a water miscible solvent, and a hydrate of an alkali metal salt of Faropenem is isolated from the reaction mass .Molecular Structure Analysis

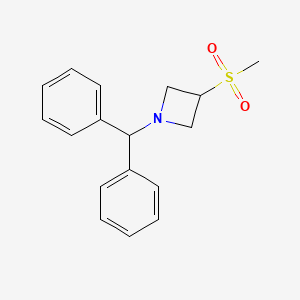

The molecular structure of Faropenem sodium hydrate is characterized by a 2D structure and a 3D conformer . The IUPAC name is sodium; (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate .Physical And Chemical Properties Analysis

Faropenem sodium hydrate has a molecular weight of 325.32 g/mol . It has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, and a rotatable bond count of 3 . Its exact mass is 325.05960269 g/mol .科学研究应用

副作用和药代动力学:

- 法罗培南的一个罕见副作用是足部水肿,在患有慢性肾病和糖尿病并因大肠杆菌引起的尿路感染而接受治疗的患者中观察到 (Gupta, Tiwari, Mahajan, & Khaira, 2009).

- 在中国健康志愿者中进行的药代动力学研究表明,法罗培南的血浆浓度-时间曲线符合一室模型,最大浓度和曲线下面积等参数随剂量增加而增加。男性和女性受试者之间未观察到显着的药代动力学差异 (侯岩宁, 2006).

抗生素耐药性和使用:

- 由于过度使用导致抗生素耐药性增加的担忧已经提出,特别是考虑到法罗培南的口服生物利用度和广谱性。这在其在儿童中使用的背景下尤为重要 (Dharmapalan & Chandy, 2022).

临床疗效:

- 在临床试验中,法罗培南钠已被证明是治疗急性细菌感染(包括呼吸道和尿路感染)的有效且安全的治疗方法 (胡福定, 2009).

- 另一项研究发现,对急性非复杂性膀胱炎进行为期 7 天的法罗培南治疗方案的微生物反应率高于为期 3 天的方案 (Hamasuna 等人,2014).

在结核病治疗中的潜力:

- 法罗培南已被确定为耐药性结核病治疗的潜在候选药物,对结核分枝杆菌表现出优异的活性,包括单细胞的快速溶细胞作用 (Dhar 等人,2014).

作用机制

属性

IUPAC Name |

sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S.Na.H2O/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;/h5-7,11,14H,2-4H2,1H3,(H,16,17);;1H2/q;+1;/p-1/t5-,6-,7+,11-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSVCMPZCIOKGW-VIDQLUEFSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16NNaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,8R)-tricyclo[6.2.1.02,7]undec-4-ene](/img/structure/B8004114.png)

![6-(2-Aminoethyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B8004188.png)